molecular formula C17H15ClO3 B2918927 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid CAS No. 344281-24-9

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B2918927
CAS No.: 344281-24-9
M. Wt: 302.75
InChI Key: PNDWBSYOPKLAGA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 3-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent oxidation to form the desired product. Common reagents used in this synthesis include strong bases such as sodium hydroxide and oxidizing agents like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-phenyl-4-oxobutanoic acid
  • 2-(4-Methylphenyl)-4-(3-methylphenyl)-4-oxobutanoic acid
  • 2-(4-Chlorophenyl)-4-(3-chlorophenyl)-4-oxobutanoic acid

Uniqueness

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid is unique due to the specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it may exhibit different reactivity and activity compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-11-3-2-4-13(9-11)16(19)10-15(17(20)21)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDWBSYOPKLAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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